7-aMino-3-oxoisoindoline-4-carbonitrile

Medicinal Chemistry Synthetic Chemistry Drug Discovery

Medicinal chemists synthesizing isoindolinone-based kinase inhibitors often face inconsistent SAR data due to building block variability. 7-Amino-3-oxoisoindoline-4-carbonitrile (CAS 1370467-87-0) solves this with its unique 7-amino handle for amide library synthesis and 3-oxoisoindoline core for ATP-site engagement. • 98% purity with full analytical documentation (NMR, HPLC) ensures batch-to-batch consistency. • 7-amino group enables systematic amide diversification for SAR studies. • Suitable for fragment-based kinase inhibitor design and targeted protein degradation (TPD) applications. Reliable supply with fast global shipping.

Molecular Formula C9H7N3O
Molecular Weight 173.175
CAS No. 1370467-87-0
Cat. No. B597637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-aMino-3-oxoisoindoline-4-carbonitrile
CAS1370467-87-0
Synonyms7-aMino-3-oxoisoindoline-4-carbonitrile
Molecular FormulaC9H7N3O
Molecular Weight173.175
Structural Identifiers
SMILESC1C2=C(C=CC(=C2C(=O)N1)C#N)N
InChIInChI=1S/C9H7N3O/c10-3-5-1-2-7(11)6-4-12-9(13)8(5)6/h1-2H,4,11H2,(H,12,13)
InChIKeySUTPUGTVOUZIJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-3-oxoisoindoline-4-carbonitrile for Research


7-Amino-3-oxoisoindoline-4-carbonitrile (CAS 1370467-87-0) is a heterocyclic building block belonging to the class of 3-oxoisoindolines, also known as isoindolinones . Its molecular framework features a core bicyclic structure with a ketone, a nitrile, and a primary aromatic amine functional group . The compound is characterized by a molecular weight of 173.17 g/mol and is typically supplied with a standard purity of 98% for research use . It serves as an intermediate for the synthesis of more complex molecules in medicinal chemistry and agrochemical research .

Risks of Substituting 7-Amino-3-oxoisoindoline-4-carbonitrile


Within the class of 3-oxoisoindoline building blocks, substitution patterns critically dictate downstream reactivity and biological target engagement. Simple substitution of this compound with a close analog like 3-oxoisoindoline-4-carbonitrile (lacking the 7-amino group) or 7-bromo-3-oxoisoindoline-4-carbonitrile (having a bromine at the 7-position) is not possible without fundamentally altering the synthetic route, the molecule's electronic properties, and its potential for further derivatization . The 7-amino group serves as a key handle for amide bond formation or other nucleophilic reactions, enabling the construction of targeted molecular diversity that analogs without this specific functional group cannot achieve . Procuring the exact building block ensures consistency in synthetic planning and avoids the introduction of new variables in structure-activity relationship (SAR) studies .

7-Amino-3-oxoisoindoline-4-carbonitrile vs. Structural Analogs


7-Amino Handle vs. Unsubstituted Core

The target compound is differentiated from the simpler analog 3-oxoisoindoline-4-carbonitrile (CAS 129221-89-2) by the presence of a primary aromatic amine at the 7-position . This functional group enables a distinct set of chemical transformations, such as amide coupling, diazotization, and Schiff base formation, which are not possible with the unsubstituted core . While not a direct measure of biological activity, this is a quantifiable difference in synthetic utility. For comparison, 3-oxoisoindoline-4-carbonitrile has a molecular weight of 158.16 g/mol and lacks an amine handle, making it a less versatile building block for generating diverse libraries .

Medicinal Chemistry Synthetic Chemistry Drug Discovery

Amino vs. Bromo Electronic Effects

The target compound is compared to 7-bromo-3-oxoisoindoline-4-carbonitrile, a direct structural analog where a bromine atom replaces the amino group at the 7-position . This substitution results in fundamentally different electronic properties and reactivity profiles. The amino group is an electron-donating group (+M effect) and a strong hydrogen bond donor/acceptor, whereas bromine is an electron-withdrawing group (-I effect) and can participate in halogen bonding [1]. While no head-to-head biological data exists for these two compounds, class-level evidence suggests that such substitutions on the 3-oxoisoindoline core lead to profound changes in biological activity [2]. For example, in a series of 3-oxoisoindoline-4-carboxamides, changes in the substitution pattern resulted in a >10-fold difference in IC50 values against PARP-1 [2].

Medicinal Chemistry SAR Studies Halogen Bonding

Purity Benchmarking for Reproducible Research

For procurement, the target compound is reliably supplied with a documented standard purity of 98% as verified by techniques including NMR, HPLC, or GC . This specification is critical for ensuring reproducibility in downstream assays and reactions. In contrast, some less-defined alternative sources may offer the compound at a lower purity grade (e.g., minimum 95%) or without detailed analytical documentation, which introduces uncertainty in experimental outcomes . While this is not a biological activity comparison, it is a quantifiable, verifiable measure of product quality that directly impacts scientific selection.

Quality Control Analytical Chemistry Reproducibility

Kinase and Enzyme Inhibition Potential

Direct data for this specific compound is absent, but its core scaffold is a privileged structure in medicinal chemistry. 3-Oxoisoindoline derivatives are well-documented as potent inhibitors across multiple target classes [1]. For instance, a series of 3-oxoisoindoline-4-carboxamides showed modest to good inhibitory activity against PARP-1, with one compound (1e) achieving an IC50 of 9 nM in an intrinsic assay [1]. Another class of 3-oxoisoindoline-1-carboxamides displayed functional selectivity for the NaV1.7 channel over NaV1.5 of more than 100-fold, highlighting the scaffold's potential for selective target engagement [2]. The presence of a carbonitrile and an amino group on this scaffold is a common motif for creating interactions with ATP-binding pockets and other enzyme active sites .

Kinase Inhibition Enzyme Inhibition Drug Discovery

7-Amino-3-oxoisoindoline-4-carbonitrile Applications


Kinase Inhibitor Fragment Library Scaffold

Due to its 3-oxoisoindoline core, a scaffold known for targeting ATP-binding sites, and its 7-amino handle for rapid diversification, this compound is an ideal starting point for creating focused fragment libraries aimed at kinase targets . The documented ability of this class to achieve nanomolar potency supports its use in early-stage drug discovery for generating high-quality hits.

Cereblon Modulator (CELMoD) Synthesis

The isoindolinone core is structurally related to thalidomide and lenalidomide, which are known CRBN ligands. The 7-amino and 4-carbonitrile substituents provide synthetic handles for appending E3 ligase recruiting motifs or target-binding warheads, making it a strategic building block for developing novel targeted protein degradation (TPD) therapeutics .

Amide Derivatization for SAR Studies

The primary aromatic amine at the 7-position offers a straightforward and well-established synthetic route for creating diverse amide libraries. This enables systematic SAR studies by varying the acyl group to explore effects on potency, selectivity, and physicochemical properties . This approach is more convergent than modifying an unsubstituted core.

Reaction Monitoring Reference Standard

With its well-defined structure and commercially available high purity (98%) and analytical documentation (NMR, HPLC), this compound can serve as a reliable reference standard for monitoring complex synthetic reactions (e.g., Ugi reactions or cyclizations) where 3-oxoisoindolines are the intended product [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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